ClC1=NC(Cl)=NC2=C1C(CC3)=C(CC3C(C)(C)C)S2 . This provides a textual representation of the compound’s structure.
7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a heterocyclic organic compound notable for its complex structure and potential applications in various scientific fields. This compound features a benzothieno-pyrimidine core, which is characterized by the presence of a tert-butyl group and dichloro substituents. Its unique molecular architecture positions it as a candidate for research in medicinal chemistry and organic synthesis.
The compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is particularly relevant in the context of pyrimidine derivatives, which are known for their biological activities. The specific classification of this compound can be understood through its molecular formula and its CAS number 916420-27-4, which is used to identify chemical substances.
The synthesis of 7-tert-butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichloropyrimidine with tert-butyl acetoacetate in the presence of a base can yield the desired compound.
For large-scale production, methods are optimized to ensure high purity and yield. This may involve continuous flow reactors and automated systems that facilitate consistent quality control.
7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine has a complex molecular structure that can be represented as follows:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide insight into the molecular environment of hydrogen atoms within the compound. For example:
The compound can participate in various chemical reactions:
Common reagents employed include:
The specific conditions such as temperature and solvent choice are critical for achieving desired reaction outcomes.
The mechanism of action for 7-tert-butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine involves its interaction with biological targets. It may function as an enzyme inhibitor by binding to active sites on enzymes:
7-tert-butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine has several applications in scientific research:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7